molecular formula C11H14FN B13539560 2-(3-Fluoro-2-methylphenyl)pyrrolidine

2-(3-Fluoro-2-methylphenyl)pyrrolidine

Cat. No.: B13539560
M. Wt: 179.23 g/mol
InChI Key: SNOFBCOABDOGOX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)pyrrolidine: is a heterocyclic organic compound with the following structure:

Structure: C11H14FN\text{Structure: } \text{C}_{11}\text{H}_{14}\text{FN} Structure: C11​H14​FN

It contains a pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom) substituted with a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. The presence of fluorine in the aromatic ring imparts unique properties to this compound.

Preparation Methods

a. Synthesis: One synthetic route involves the Baltz-Schiemann reaction , which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent permanganate oxidation provides the corresponding carboxylic acid, which can be further transformed into the desired pyrrolidine derivative .

b. Industrial Production: Industrial-scale production methods for this specific compound are not widely documented. laboratory-scale synthesis can serve as a starting point for further optimization.

Chemical Reactions Analysis

a. Reactivity: Fluoropyrrolidines exhibit reduced basicity and are generally less reactive than their chlorinated or brominated counterparts. They participate in various reactions, including substitution, cyclization, and oxidation.

b. Common Reagents and Conditions:

    Substitution Reactions: Fluoropyrrolidines can undergo nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and metal fluorides.

    Cyclization Reactions: Intramolecular cyclization reactions can form fused heterocycles. These reactions often involve strong bases or Lewis acids.

    Oxidation Reactions: Oxidizing agents like permanganate or peracids can convert fluoropyrrolidines to corresponding carboxylic acids.

c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation of 2-fluoro-3-methylpyridine yields the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Fluorinated compounds play a crucial role in medicinal chemistry, agrochemicals, and materials science.

    Biology and Medicine: Fluoropyrrolidines may find applications as potential drug candidates due to their unique properties.

    Industry: Fluorinated compounds are used in various industrial processes.

Mechanism of Action

The exact mechanism by which 2-(3-Fluoro-2-methylphenyl)pyrrolidine exerts its effects depends on its specific biological target. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, it’s essential to compare this compound with other fluorinated pyrrolidines to highlight its uniqueness.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3

InChI Key

SNOFBCOABDOGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2CCCN2

Origin of Product

United States

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